1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid
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Overview
Description
Molecular Structure Analysis
The molecular formula of 1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid is C9H10N2O3. The molecular weight is 194.19.Scientific Research Applications
Synthesis and Structure Analysis
- Synthesis Techniques: The synthesis of derivatives related to 1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid involves innovative techniques such as microwave and ultrasound irradiation, which offer advantages like high yields and environmental friendliness due to the absence of solvents. These methods have been applied to create compounds with potential antioxidant properties (Quiroga et al., 2016).
- Molecular Structure Characterization: The detailed analysis of molecular structures through techniques like FT-IR spectroscopy and single-crystal X-ray diffraction provides insights into the crystallization patterns and optimized structure parameters, aiding in the comparison with theoretical models. Such studies help in understanding the electronic properties and potential applications of these compounds (Acar et al., 2017).
Biological Activity and Applications
- Biological Activities: Research into the biological activities of compounds within this chemical family, such as esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, has shown a broad spectrum of potential applications. These compounds exhibit various biological activities, indicating their usefulness in medicinal chemistry and drug development (Cheng et al., 2008).
- Complex Formation Reactions: Studies on complex-formation reactions and the stability of mixed-ligand complexes reveal the interaction of these compounds with bio-relevant ligands, suggesting applications in biochemistry and pharmaceutical sciences. Such research helps in understanding the molecular basis of drug action and the design of new therapeutic agents (El-Sherif et al., 2003).
Chemical Reactivity and Modification
- Chemical Reactivity: The exploration of the reactivity of these compounds allows for the development of new synthetic routes and the creation of novel molecules with enhanced properties. Studies on microwave-assisted synthesis and the functionalization of acid cores highlight the versatility and potential for modification of these compounds, opening up new avenues for research and application (Desai et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid is Xanthine Oxidase (XO) . XO is a rate-limiting enzyme critical for the synthesis of uric acid . It plays a significant role in the effective treatment of hyperuricemia-associated diseases .
Mode of Action
The compound interacts with its target, XO, by forming privileged interactions with some residues in the XO binding pocket . The presence of an electron-withdrawing substituent, such as a cyano or a nitro, at the 3′ position of the compound, results in an increase of inhibition efficiency .
Biochemical Pathways
The compound affects the biochemical pathway responsible for the synthesis of uric acid. By inhibiting XO, it disrupts the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing the levels of uric acid .
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of XO, leading to a decrease in uric acid production . This can be beneficial in the treatment of conditions associated with hyperuricemia, such as gout .
Biochemical Analysis
Biochemical Properties
1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid has been found to exhibit excellent in vitro xanthine oxidase inhibitory potency . This suggests that it interacts with the enzyme xanthine oxidase, potentially altering its function and influencing biochemical reactions.
Molecular Mechanism
Its inhibitory effect on xanthine oxidase suggests that it may bind to this enzyme, inhibiting its activity
Temporal Effects in Laboratory Settings
Its stability and potential long-term effects on cellular function could be inferred from its biochemical properties and interactions with enzymes like xanthine oxidase .
Metabolic Pathways
Given its interaction with xanthine oxidase, it may be involved in pathways related to purine metabolism .
Properties
IUPAC Name |
1-cyclobutyl-2-oxopyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-8(13)6-4-10-9(14)11(5-6)7-2-1-3-7/h4-5,7H,1-3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGNPMHFQPZALV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(C=NC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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